molecular formula C10H9Cl3N2O2 B3121330 Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester CAS No. 28317-50-2

Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester

Cat. No. B3121330
CAS RN: 28317-50-2
M. Wt: 295.5 g/mol
InChI Key: HCOGYRKRLMDUHG-DHDCSXOGSA-N
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Description

“Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester” is an ester derivative and can be used as an intermediate in the synthesis of apixaban . It is also known as "Acetic acid, 2-chloro-2- [2- (4-methoxyphenyl)hydrazinylidene], ethyl ester" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester” include its molecular weight, which is 256.686 . It appears as a light yellow to dark yellow solid .

Scientific Research Applications

Anticoagulant Drug Development

This compound plays a crucial role in the synthesis of Apixaban , a novel oral anticoagulant. Apixaban inhibits factor Xa, a key enzyme in the blood clotting cascade, thus preventing thrombin formation and subsequent clot formation . As a result, it has gained prominence as an alternative to traditional anticoagulants like warfarin.

Safety and Hazards

When handling “Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

ethyl 2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOGYRKRLMDUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40780334
Record name Ethyl chloro[2-(3,4-dichlorophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester

CAS RN

28317-50-2
Record name Ethyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazinylidene]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28317-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl chloro[2-(3,4-dichlorophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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